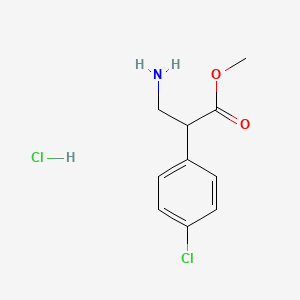

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride

Übersicht

Beschreibung

“Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride” is a chemical compound with the formula C₁₀H₁₃Cl₂NO₂ . It is a solid substance that is hygroscopic, meaning it absorbs moisture from the air .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a melting point of 127-129 °C . It is hygroscopic, meaning it absorbs moisture from the air . The molecular weight of the compound is 250.12 .Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatisation for Biological Assays

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride and its derivatives are explored for their potential as fluorescent derivatising agents. A study described the coupling of naphthalen-1-ylamino derivatives to the amino group of amino acids, resulting in derivatives with strong fluorescence. These derivatives, when condensed with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride, produced blue benzo[a]phenoxazinium conjugates. These conjugates exhibited strong fluorescence in ethanol and water at physiological pH with good quantum yields, making them preferable for biological assays (Frade et al., 2007).

Synthesis and Chemical Characterization

The compound has been involved in various synthesis processes. For instance, a study detailed the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, focusing on the effects of temperature, molar ratio of reactants, and reaction time, achieving a high total yield of 98%. This implies its significance in chemical synthesis and characterization processes (Wang Guo-hua, 2008).

Inhibition Studies in Agricultural Context

The compound has also been examined for its physiological effects on plant growth and development. For example, Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a derivative, was studied as a selective herbicide for wild oat control in wheat. The study revealed that the herbicidal effect might be the net effect of two biologically active forms of the compound each with a different mode of action acting at different sites within a susceptible plant (Shimabukuro et al., 1978).

Role in Anticancer Studies

Additionally, derivatives of methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride have been synthesized and evaluated for their potential as histone deacetylase inhibitors (HDACIs), with a focus on their antiproliferative and apoptotic activity. Some compounds demonstrated inhibitory actions on colon cancer cells, indicating their potential application in anticancer research (Rayes et al., 2020).

Corrosion Inhibition Studies

Research has also delved into the compound's role in corrosion inhibition, with studies examining its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Such studies are crucial for industrial applications, especially in the context of industrial pickling processes (Gupta et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride . These factors include temperature, pH, and the presence of other compounds.

Eigenschaften

IUPAC Name |

methyl 3-amino-2-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEVXFYIXIHKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991606.png)

![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)

![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)

![5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2991620.png)

methanone](/img/structure/B2991622.png)